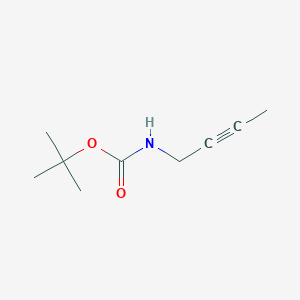

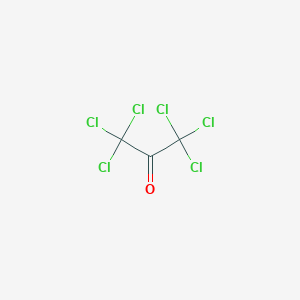

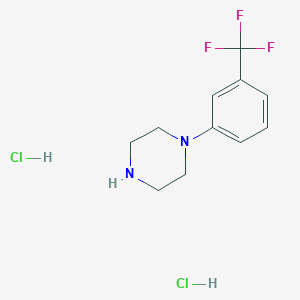

![molecular formula C18H24O2 B130114 (3S,13S,14S,17S)-13-甲基-1,2,3,4,11,12,14,15,16,17-十氢环戊[a]菲-3,17-二醇 CAS No. 517-07-7](/img/structure/B130114.png)

(3S,13S,14S,17S)-13-甲基-1,2,3,4,11,12,14,15,16,17-十氢环戊[a]菲-3,17-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

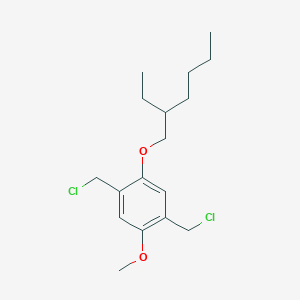

The compound is a cyclopenta[a]phenanthrene derivative, which is a class of compounds that have been studied for their potential carcinogenic properties. The specific structure of this compound suggests that it is a metabolite of related ketones that have been investigated in various studies.

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrenes has been explored through different methods. For instance, the preparation of hexahydro derivatives and their subsequent transformation into various analogues has been optimized, as seen in the synthesis of bay-region substituted cyclopenta[a]phenanthrenes . Additionally, the Stobbe condensation has been employed to synthesize 17-ketones from naphthalenes or tetralones, which could be related to the synthesis of the compound . Aromatisation techniques have also been used to create derivatives by saturating rings C and D of the parent compounds .

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrenes is characterized by the presence of multiple rings, with various substitutions influencing their biological activity. The specific stereochemistry of the compound, indicated by the (3S,13S,14S,17S) configuration, would play a crucial role in its biological interactions and metabolic fate.

Chemical Reactions Analysis

Cyclopenta[a]phenanthrenes undergo various biological oxidations, particularly at their terminal A and D rings, leading to the formation of dihydrodiols and hydroxylated derivatives . The presence of methyl groups and other substituents can significantly alter the metabolic pathways and the types of metabolites formed. For example, the 1-methyl compound differs markedly in its metabolism compared to its non-methylated counterpart, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[a]phenanthrenes are influenced by their molecular structure and the specific substituents present. The compound's solubility, stability, and reactivity would be determined by these factors. Metabolic studies have shown that the introduction of hydroxyl groups and other oxygenated derivatives can lead to the synthesis of metabolites with varying degrees of biological activity .

科学研究应用

合成和结构表征

研究详细介绍了环戊[a]菲的各种衍生物的合成,这些衍生物与指定化合物具有结构相似性。例如,Harvey 等人(1993 年)描述了类固醇相关致癌物的反式-3,4-二氢二醇代谢物的合成,突出了特定结构特征对致瘤活性的重要性Harvey 等人,1993 年。类似地,Valverde 等人(2013 年)合成了芳香类固醇衍生物,展示了一种方法,该方法产生的化合物在理解类固醇相关的生物过程中具有潜在应用Valverde 等人,2013 年。

致癌潜力和生物活性

多项研究探讨了环戊[a]菲的致癌潜力,提供了结构变异如何影响生物活性的见解。Coombs 等人(1966 年、1986 年)合成了各种环戊[a]菲衍生物并评估了它们的致瘤性,揭示了特定位置的取代如何影响致癌性Coombs,1966 年;Kashino 等人,1986 年。Boyd 等人(1995 年)的工作进一步研究了这些化合物的代谢活化,突出了二氢二醇构象对于激活环戊[a]菲致瘤特性的重要性Boyd 等人,1995 年。

属性

IUPAC Name |

(3S,13S,14S,17S)-13-methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,12,16-17,19-20H,3,5-10H2,1H3/t12-,16-,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUJXHJKJMSASV-JUKXBJQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2O)C=CC4=C3CCC(C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3CC[C@@H](C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexahydroequilenin | |

CAS RN |

517-07-7 |

Source

|

| Record name | 5,5'-Disulphanediylbis(1-phenyl-1H-tetrazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

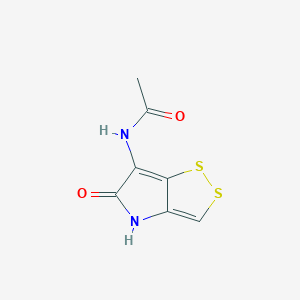

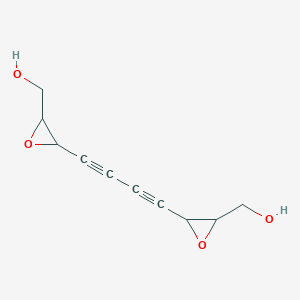

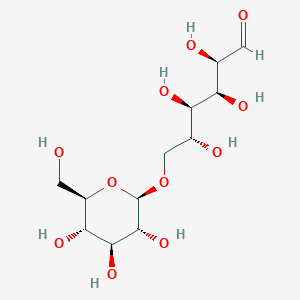

![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)